N-(三氟乙酰基)柔红霉素

描述

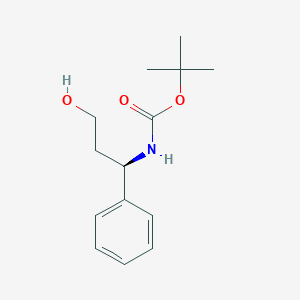

N-(Trifluoroacetyl)daunorubicin is a derivative of daunorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. This compound is characterized by the substitution of a trifluoroacetyl group at the amino group of daunorubicin, enhancing its chemical properties and potential therapeutic applications .

科学研究应用

N-(Trifluoroacetyl)daunorubicin has significant applications in scientific research, particularly in:

Chemistry: Used as a model compound for studying the reactivity and stability of anthracycline derivatives.

Biology: Investigated for its interactions with DNA and its potential to overcome multidrug resistance in cancer cells.

Medicine: Explored for its enhanced anticancer properties and reduced cardiotoxicity compared to daunorubicin.

Industry: Utilized in the development of targeted drug delivery systems and novel chemotherapeutic agents .

作用机制

Target of Action

N-(Trifluoroacetyl)daunorubicin, like its parent compound daunorubicin, primarily targets DNA and topoisomerase II . DNA is the genetic material of the cell, carrying the instructions for the development, functioning, growth, and reproduction of cells. Topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.

Mode of Action

N-(Trifluoroacetyl)daunorubicin interacts with DNA by intercalation between base pairs . This intercalation distorts the DNA structure, inhibiting the progression of the enzyme topoisomerase II . By stabilizing the DNA-topoisomerase II complex, it prevents the religation portion of the ligation-religation reaction that topoisomerase II catalyzes during the cell cycle . This results in DNA damage and cell death.

Biochemical Pathways

The primary biochemical pathway affected by N-(Trifluoroacetyl)daunorubicin is the DNA replication and transcription process . By intercalating into DNA and inhibiting topoisomerase II, it disrupts the normal function of these processes, leading to cell death .

Pharmacokinetics

Daunorubicin, its parent compound, is known to have significant inter-individual variability in its pharmacokinetics . It is extensively metabolized in the liver and other tissues, with daunorubicinol being a major metabolite . The clearance and volume of distribution of daunorubicin are influenced by factors such as obesity, body composition, and genetic polymorphisms .

Result of Action

The primary result of N-(Trifluoroacetyl)daunorubicin’s action is cell death . By interfering with DNA structure and function, it induces cytotoxic effects, leading to the death of cancer cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(Trifluoroacetyl)daunorubicin typically involves the acylation of daunorubicin. One method includes reacting 13-dihydrodaunorubicinol with trifluoroacetic anhydride in the presence of an aprotic solvent to produce N-Trifluoroacetyl-13-daunorubicinol. This intermediate is then further processed through a series of reactions, including reduction and hydrolysis, to yield N-(Trifluoroacetyl)daunorubicin .

Industrial Production Methods: Industrial production of N-(Trifluoroacetyl)daunorubicin follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards .

化学反应分析

Types of Reactions: N-(Trifluoroacetyl)daunorubicin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the anthracycline ring structure, affecting its biological activity.

Reduction: Commonly used to convert ketone groups to alcohols, enhancing solubility and bioavailability.

Substitution: Involves replacing functional groups to create derivatives with improved therapeutic properties.

Common Reagents and Conditions:

Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes reagents like trifluoroacetic anhydride for acylation reactions.

Major Products Formed:

相似化合物的比较

Daunorubicin: The parent compound, widely used in chemotherapy.

Doxorubicin: Another anthracycline with similar mechanisms but different side effect profiles.

Epirubicin: A derivative with reduced cardiotoxicity.

Idarubicin: Known for its enhanced ability to penetrate cell membranes .

Uniqueness: N-(Trifluoroacetyl)daunorubicin stands out due to its trifluoroacetyl group, which enhances its chemical stability and potential to overcome drug resistance. This modification also aims to reduce the cardiotoxic effects commonly associated with anthracyclines, making it a promising candidate for further research and development .

属性

IUPAC Name |

N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,22,35,37,39,41H,7-9H2,1-3H3,(H,33,40)/t10-,14-,16-,17-,22+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOASREXNXKOKBP-HWJSKKJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F3NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949278 | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26388-52-3 | |

| Record name | Trifluoroacetyldaunomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026388523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does modifying the 9-acyl substituent of N-(Trifluoroacetyl)daunorubicin affect its antitumor activity?

A1: Research suggests that modifications at the 9-acyl position of N-(Trifluoroacetyl)daunorubicin can significantly influence its antitumor activity. For instance, while the 9-formyl analogue (compound 23) demonstrated comparable activity to the parent compound against P388 leukemia in mice, the C-alkylated analogues displayed reduced activity. [] This highlights the importance of the 9-acyl substituent in determining the compound's biological activity.

Q2: What are the synthetic strategies employed to introduce novel substituents at the 9-position of N-(Trifluoroacetyl)daunorubicin?

A2: Several synthetic approaches have been explored to introduce novel 9-acyl substituents. One method involves reacting the lithium enolate of N-(Trifluoroacetyl)daunorubicin with alkylating agents. [] While reactions with methyl iodide yielded the 9-propionyl and 9-isobutyryl derivatives cleanly, other alkylating agents required hexamethylphosphoramide as a cosolvent and resulted in mixtures of products. Additionally, researchers successfully synthesized a 9-formyl analogue via NaIO4 cleavage of 13-dihydroadriamycin. [] These diverse strategies allow for the exploration of a wider range of structural modifications and their impact on biological activity.

Q3: Have spin-labeled analogues of N-(Trifluoroacetyl)daunorubicin been synthesized, and what is their significance?

A3: Yes, researchers have successfully synthesized novel spin-labeled N-(Trifluoroacetyl)daunorubicin analogues. [, ] These analogues incorporate a spin label, a stable radical species, into the N-(Trifluoroacetyl)daunorubicin structure. This modification allows for the use of electron paramagnetic resonance (EPR) spectroscopy to study the interactions of these compounds with biological systems, such as their binding to DNA or their cellular uptake.

Q4: What challenges were encountered during the synthesis of N-(Trifluoroacetyl)daunorubicin derivatives, and how were they addressed?

A4: The synthesis of N-(Trifluoroacetyl)daunorubicin analogues presented some challenges. For example, reactions of N-(Trifluoroacetyl)-14-iododaunorubicin with thiols led to undesired redox reactions instead of the intended thiol substitution. To circumvent this, researchers employed N-(Trifluoroacetyl)-14-bromodaunorubicin, which successfully yielded the desired 14-thia analogues. [] This highlights the importance of carefully considering the reactivity of the starting materials and reaction conditions when synthesizing these complex molecules.

Q5: What is the significance of developing thia and selena analogues of N-(Trifluoroacetyl)daunorubicin?

A5: The development of 14-thia and 14-selena analogues of N-(Trifluoroacetyl)daunorubicin aimed to investigate the impact of replacing the oxygen atom at the 14-position with sulfur or selenium on the compound's biological activity. This modification influenced both DNA-binding properties and in vivo antitumor activity. Notably, some thiaadriamycin analogues exhibited DNA-binding comparable to Adriamycin itself, while the N-(Trifluoroacetyl)-14-phenyl-14-selenaadriamycin demonstrated promising in vivo activity against murine L1210 leukemia. [] This underscores the potential of exploring such structural modifications to identify more potent and selective antitumor agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol](/img/structure/B130971.png)

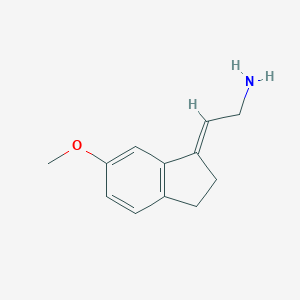

![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)

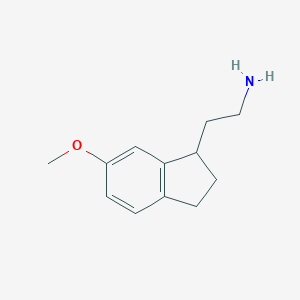

![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)